2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring, a thiazolidine ring, and a pyrido[1,2-a]pyrimidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperazine.
Formation of Thiazolidine Ring: The thiazolidine ring is typically formed through a condensation reaction involving a thiourea derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in understanding cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Unique due to its combination of piperazine, thiazolidine, and pyrido[1,2-a]pyrimidinone rings.
This compound: Similar compounds may include those with variations in the substituents on the piperazine or thiazolidine rings.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse chemical reactivity. Its combination of different ring systems and functional groups provides a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C28H31N5O2S2 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O2S2/c1-20(2)11-13-33-27(35)23(37-28(33)36)18-22-25(29-24-10-6-7-12-32(24)26(22)34)31-16-14-30(15-17-31)19-21-8-4-3-5-9-21/h3-10,12,18,20H,11,13-17,19H2,1-2H3/b23-18- |
InChI Key |
BSMUGCBQRRZSEN-NKFKGCMQSA-N |
Isomeric SMILES |
CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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